molecular formula C21H23N7O3S2 B612266 CDKI-83

CDKI-83

Cat. No.: B612266
M. Wt: 485.6 g/mol
InChI Key: SSEDQERECATUBR-UHFFFAOYSA-N
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Description

CDKI-83 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of the cell cycle and transcription. This compound has shown significant anti-proliferative activity in various human tumor cell lines and has the potential to be developed as an anti-cancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDKI-83 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for cyclin-dependent kinase inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CDKI-83 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

CDKI-83 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9). CDK9 is involved in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNA polymerase II, resulting in decreased transcription of genes involved in cell proliferation and survival. This ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CDKI-83

This compound is unique in its high specificity and potency towards CDK9, with a low nanomolar inhibitory concentration. This specificity allows for targeted inhibition of CDK9, reducing off-target effects and enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C21H23N7O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27)

InChI Key

SSEDQERECATUBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDKI83;  CDKI-83;  CDKI 83.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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